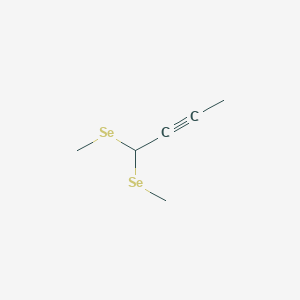
1,1-Bis(methylselanyl)but-2-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(methylselanyl)but-2-yne: is an organoselenium compound with the molecular formula C6H10Se2 It is characterized by the presence of two methylselanyl groups attached to a but-2-yne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(methylselanyl)but-2-yne typically involves the reaction of but-2-yne with methylselenol in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Base: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Temperature: The reaction is usually carried out at low temperatures (0°C to room temperature) to prevent decomposition of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the toxic and volatile nature of organoselenium compounds.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(methylselanyl)but-2-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or selenoxides.
Reduction: Reduction reactions can convert the selenium atoms to selenides.
Substitution: The methylselanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions.
Major Products
Oxidation: Diselenides or selenoxides.
Reduction: Selenides.
Substitution: Various substituted but-2-yne derivatives.
Aplicaciones Científicas De Investigación
1,1-Bis(methylselanyl)but-2-yne has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organoselenium compounds.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is studied for its potential biological activities, including antioxidant and anticancer properties.
Industrial Applications: The compound is explored for use in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(methylselanyl)but-2-yne involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with thiol-containing enzymes and proteins, leading to the formation of seleno-sulfide bonds.
Pathways: It can modulate redox pathways by acting as an antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Bis(methylthio)but-2-yne: Similar structure but with sulfur atoms instead of selenium.
1,1-Bis(methylselanyl)prop-2-yne: Similar structure but with a prop-2-yne backbone.
1,1-Bis(phenylselanyl)but-2-yne: Similar structure but with phenyl groups instead of methyl groups.
Uniqueness
1,1-Bis(methylselanyl)but-2-yne is unique due to the presence of selenium atoms, which impart distinct chemical reactivity and biological activity compared to sulfur analogs. The selenium atoms enhance the compound’s ability to participate in redox reactions and interact with biological molecules, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
142646-76-2 |
|---|---|
Fórmula molecular |
C6H10Se2 |
Peso molecular |
240.09 g/mol |
Nombre IUPAC |
1,1-bis(methylselanyl)but-2-yne |
InChI |
InChI=1S/C6H10Se2/c1-4-5-6(7-2)8-3/h6H,1-3H3 |
Clave InChI |
GBRPXVDKTAYPAI-UHFFFAOYSA-N |
SMILES canónico |
CC#CC([Se]C)[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluoro-4-(morpholin-4-yl)-10H-[1]benzopyrano[3,2-b]pyridine](/img/structure/B12554384.png)
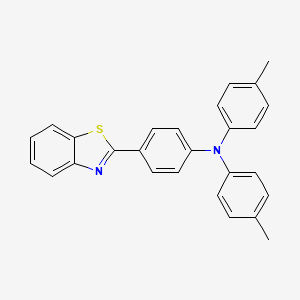
![N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12554407.png)


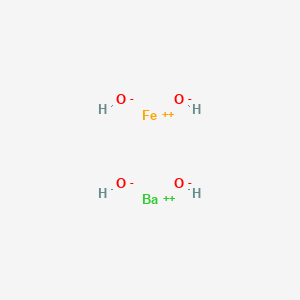
![2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine](/img/structure/B12554429.png)
phosphane](/img/structure/B12554438.png)
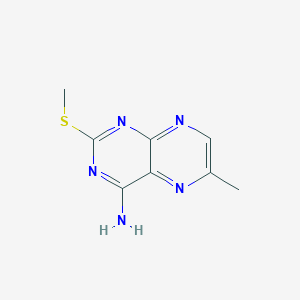
![2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B12554458.png)
![Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester](/img/structure/B12554472.png)
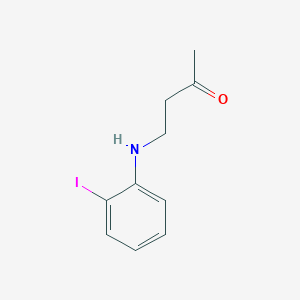
![Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-](/img/structure/B12554492.png)
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)
